molecular formula C₁₂H₈Cl₆O₂ B120786 syn-12-Hydroxydieldrin CAS No. 26946-01-0

syn-12-Hydroxydieldrin

Cat. No. B120786
CAS RN: 26946-01-0
M. Wt: 396.9 g/mol
InChI Key: VRHKKHANKOOSAH-UHFFFAOYSA-N
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Description

Syn-12-Hydroxydieldrin is a metabolite of dieldrin, which is a chlorinated cyclodiene pesticide . It is formed by the direct oxidation of dieldrin, supposedly by cytochrome oxidases . The production of syn-12-Hydroxydieldrin can be inhibited in vitro by the addition of mono-oxygenase inhibitors such as sesamex .


Synthesis Analysis

The synthesis of syn-12-Hydroxydieldrin involves the direct oxidation of dieldrin . This process is thought to be mediated by cytochrome oxidases . In a comparative metabolism study, it was found that rats and primates seemed to metabolize dieldrin mainly by direct oxidation resulting in 12-OH-dieldrin .


Chemical Reactions Analysis

The major chemical reaction involving syn-12-Hydroxydieldrin is its formation from dieldrin through direct oxidation . This reaction is thought to be mediated by cytochrome oxidases . The production of syn-12-Hydroxydieldrin can be inhibited in vitro by the addition of mono-oxygenase inhibitors such as sesamex .

Scientific Research Applications

Synthesis and Structural Analysis

Syn-12-Hydroxydieldrin has been synthesized and its structure confirmed through various methods. Bedford, Crane, and Harrod (1986) accomplished the first syntheses of syn-12-hydroxydieldrin, along with other isomers, by debenzoylation and epoxidation. This work laid the groundwork for understanding the chemical structure and potential reactivity of syn-12-hydroxydieldrin (Bedford, Crane, & Harrod, 1986).

Bioconversion and Metabolite Identification

Research by Kamei, Takagi, and Kondo (2010) explored the bioconversion of dieldrin, a compound closely related to syn-12-hydroxydieldrin, using wood-rotting fungi. This study identified 9-hydroxydieldrin as a metabolite, demonstrating the potential of microorganisms in degrading and transforming compounds related to syn-12-hydroxydieldrin (Kamei, Takagi, & Kondo, 2010).

Neurotoxicity Studies

Slotkin and Seidler (2008) investigated the developmental neurotoxic effects of dieldrin and its derivatives, including compounds similar to syn-12-hydroxydieldrin. Their study revealed alterations in serotonin pathways and synaptic function, suggesting potential neurotoxic impacts of syn-12-hydroxydieldrin-related compounds (Slotkin & Seidler, 2008).

Ecotoxicology

The ecological impact of compounds like syn-12-hydroxydieldrin has also been a subject of research. Arnold et al. (1996) explored the synergistic effects of environmental chemicals, including dieldrin, on estrogen receptor activation. Their findings are relevant for understanding the broader environmental and ecological implications of syn-12-hydroxydieldrin (Arnold et al., 1996).

Comparative Metabolism Studies

Hutson (1976) conducted comparative metabolism studies of dieldrin in rats and mice, which is relevant for understanding the metabolic pathways of syn-12-hydroxydieldrin. This research provides insights into the species-specific metabolism of compounds closely related to syn-12-hydroxydieldrin (Hutson, 1976).

properties

IUPAC Name

3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHKKHANKOOSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C(C1O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949729
Record name syn-12-Hydroxydieldrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

syn-12-Hydroxydieldrin

CAS RN

26946-01-0, 28548-09-6, 38149-13-2, 49748-76-7
Record name syn-12-Hydroxydieldrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxyendrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxydieldrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038149132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049748767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name syn-12-Hydroxydieldrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
CT Bedford, AE Crane, RK Harrod - Pesticide science, 1986 - Wiley Online Library
… group and the epoxide group, it was assigned as syn-12-hydroxydieldrin (II)b (rather than the … and a preliminary report of the first synthesis of syn-12-hydroxydieldrin was made.9 In that …
Number of citations: 3 onlinelibrary.wiley.com
CT Bedford, EH Smith - Journal of Agricultural and Food …, 1978 - ACS Publications
… exploit this feature of syn-12-hydroxydieldrin was to subject its … of the double bond of syn-12-hydroxydieldrin (Ila) would be … Howsoever,the availability of syn-12-hydroxydieldrin from …
Number of citations: 5 pubs.acs.org
CT Bedford - Pesticide Science, 1974 - Wiley Online Library
The correct von Baeyer/IUPAC names of aldrin (HHDN), dieldrin (HEOD), and endrin, of 5 previously incorrectly‐named compounds and of 18 other related compounds which have not …
Number of citations: 19 onlinelibrary.wiley.com
CT Bedford, RK Harrod - Chemosphere, 1973 - Elsevier
… The formation of the latter compound in this reaction and its conversion via sequential saponification and epoxidation to syn-12-hydroxydieldrin (VIII), the major mammalian metabolite …
Number of citations: 9 www.sciencedirect.com
DH Hutson - Food and cosmetics toxicology, 1976 - Elsevier
The comparative metabolism of [ 14 C]dieldrin has been investigated in control and dieldrinpretreated rats and mice. Metabolites excreted in the urine and faeces, and retained in the …
Number of citations: 31 www.sciencedirect.com
DH Hutson, MK Baldwin, EC Hoadley - Xenobiotica, 1975 - Taylor & Francis
… syn-12-Hydroxyendrin is rapidly oxidized to 12-ketoendrin, while syn-12-hydroxydieldrin is not oxidized to 12-ketodieldrin. This confirms that the anti proton at C12 in the dieldrin series …
Number of citations: 20 www.tandfonline.com
MAQ Khan, P Sudershan, M Feroz… - Toxicology of halogenated …, 1981 - Elsevier
… Two-step conversion of syn-12-hydroxydieldrin into Kleins metabolite (3,5,6,6, 7-pentachloro… Two-step conversion of syn-12-hydroxydieldrin into Kleins metabolite (3,5,6,6,7-pentachloro…
Number of citations: 10 www.sciencedirect.com
P Sudershan, MAQ Khan - Pesticide Biochemistry and Physiology, 1980 - Elsevier
… from syn-12hydroxydieldrin has been worked out (28), which lends support to the above-stated biosynthetic route. However, further confirmation is required which should be based on …
Number of citations: 6 www.sciencedirect.com
JP Lay, JK Malik, W Klein, F Korte - Chemosphere, 1982 - Elsevier
The biotransformation and elimination of 14 C-dieldrin (HEOD) in non-acute toxic concentrations were investigated in male rats. A population of 36 rats was divided into two equal …
Number of citations: 4 www.sciencedirect.com
D Schlenk - Biochemistry and molecular biology of fishes, 2005 - Elsevier
… Dieldrin has been shown to be further oxidized in bluegill to dieldrin pentachloroketone as well as syn-12-hydroxydieldrin s2. The major metabolite 4,5-trans-dihydroaldrindiol is likely …
Number of citations: 51 www.sciencedirect.com

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